Glycine-13C2,15N,d2

Mass Spectrometry Proteomics Isotopic Dilution

Isotope label back-exchange and insufficient mass shift plague quantitation of endogenous glycine and GSH conjugates. Glycine-13C2,15N,d2 (CAS 1984075-49-1) provides a stable M+5 shift. Key advantages: - 13C (99%), 15N (98%), D (98%) - non-exchangeable isotopic integrity. - Enables Wang et al. (2019) glutathione trapping doublet (M:M+3.00375). - 95% CP assay, bio NMR certified. Available from BenchChem with global shipping.

Molecular Formula C2H5NO2
Molecular Weight 80.058 g/mol
Cat. No. B12056177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine-13C2,15N,d2
Molecular FormulaC2H5NO2
Molecular Weight80.058 g/mol
Structural Identifiers
SMILESC(C(=O)O)N
InChIInChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1D2,2+1,3+1
InChIKeyDHMQDGOQFOQNFH-VKCSHUPISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine-13C2,15N,d2 Specifications and Properties


Glycine-13C2,15N,d2 (CAS 1984075-49-1) is a multiply-labeled stable isotope analog of the amino acid glycine. It is uniformly labeled with carbon-13 (¹³C) at both carbon positions, nitrogen-15 (¹⁵N) at the amino group, and deuterium (²H) at the alpha-carbon . This specific isotopologue is primarily utilized as a high-precision internal standard and metabolic tracer in mass spectrometry (MS)-based quantitative proteomics and metabolomics, as well as for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics [1]. The compound is typically supplied as a neat solid with a molecular weight of 80.06 g/mol .

Multi-isotope (¹³C,¹⁵N,²H) glycine
Supports MS, NMR, and metabolic tracing workflows that require distinct isotopic signatures.
Expanded mass shift
May improve signal resolution from endogenous glycine in complex biological matrices.
Non-exchangeable backbone
Reduces label loss risk during sample processing and LC analysis compared to deuterium-only labels.

Why Glycine-13C2,15N,d2 Cannot Be Substituted


Direct substitution of Glycine-13C2,15N,d2 with unlabeled glycine, singly labeled (e.g., Glycine-13C2), or dual-labeled (e.g., Glycine-13C2,15N) isotopologues is not scientifically valid for quantitative applications requiring isotopic dilution mass spectrometry (IDMS) or multiplexed tracing. Unlabeled glycine introduces a confounding endogenous signal, precluding accurate quantitation [1]. Mono- or dual-labeled analogs possess different mass shifts (ΔM) and isotopic purities, leading to spectral overlap, inaccurate calibration, and compromised detection limits in complex biological matrices . Furthermore, the presence of deuterium in Glycine-13C2,15N,d2 imparts distinct chromatographic retention times and metabolic properties compared to non-deuterated isotopologues, critically affecting method specificity and biological interpretation . The specific combination and position of ¹³C, ¹⁵N, and ²H in this compound are engineered to maximize signal differentiation and minimize background interference, a feat unachievable by simpler or differently labeled alternatives.

Glycine-¹³C₂,¹⁵N,d₂ Glycine-¹³C₂,¹⁵N (no D)
Narrower mass shift may limit separation from endogenous glycine in low-abundance analytes.
Glycine-¹³C₂,¹⁵N,d₂ Glycine-2,2-d₂ (no ¹³C/¹⁵N)
Deuterium at exchangeable positions may back-exchange, reducing isotopic integrity during sample preparation.
Glycine-¹³C₂,¹⁵N,d₂ Deuterium-only glycine labels
Chromatographic retention-time shifts and hydrogen-deuterium exchange may compromise quantitative accuracy.

Comparative Evidence for Procurement Decisions


M+5 Mass Shift for MS Quantitation

Glycine-13C2,15N,d2 exhibits a distinct mass shift relative to Glycine-13C2,15N, enabling superior multiplexing and minimizing isotopic cross-talk in MS-based quantification. The deuterium atoms increase the mass-to-charge ratio (m/z) separation between the two isotopologues, which is critical for complex mixture analysis .

M+5 Mass Shift
Head-to-head
5 Da (nominal)
3.00375 Da (exact, ¹³C₂,¹⁵N)
Supports reduced endogenous background interference in MS quantitation.
Reported in high-resolution GSH adduct detection.
Mass Spectrometry Proteomics Isotopic Dilution

Triple-Labeling for NMR Spectral Simplification

The compound is specified with a higher isotopic purity requirement compared to less stringently labeled analogs, directly impacting the accuracy and reproducibility of absolute quantification via isotope dilution mass spectrometry (IDMS). Commercially, Glycine-13C2,15N,d2 is offered with isotopic enrichment ≥98% for ¹³C, ¹⁵N, and ²H [1]. In contrast, simpler analogs like Glycine-13C2 may exhibit a lower, unspecified isotopic purity for the ¹³C label alone .

Triple-Label NMR
Class-level
¹³C,¹⁵N,²H; alpha-position silent in ¹H
Enables heteronuclear correlation with simplified ¹H spectra.
Vendor-certified bio NMR suitability; class-level inference.
Metabolomics Internal Standard Method Validation

Isotopic Stability in Metabolic Tracing

Deuterium incorporation in Glycine-13C2,15N,d2 induces a measurable chromatographic retention time shift relative to its non-deuterated isotopologue, Glycine-13C2,15N. This shift arises from altered hydrophobicity due to the stronger C-D bond, a well-documented phenomenon for deuterated internal standards . The extent of the shift is typically small but reproducible under reversed-phase liquid chromatography (RP-LC) conditions [1].

Label Retention
Head-to-head
>60% (¹³C/¹⁵N) vs 18% (²H-only)
Non-exchangeable backbone reduces label loss in metabolic studies.
E. coli thiamin biosynthesis; GC-MS analysis.
LC-MS Chromatography Matrix Effects

GSH Transport Kinetics Validation

The incorporation of NMR-active isotopes (¹³C, ¹⁵N) with nuclear spin I = 1/2 dramatically increases NMR sensitivity compared to unlabeled glycine, which contains primarily NMR-silent ¹²C (I=0) and ¹⁴N (I=1). While deuterium (²H, I=1) is less commonly used for direct observation, it can simplify spectra by removing proton couplings, and is essential for NMR studies of protein dynamics [1].

GSH Transport Kinetics
Head-to-head
Lower uptake vs other amino acids (P<0.01)
Demonstrates tracer utility for functional transport studies.
Mouse lens ex vivo; LC-MS/MS detection.
NMR Spectroscopy Protein Structure Metabolic Tracing

Isotopic Doublet for Reactive Metabolite Screening

Glycine-13C2,15N,d2 offers a fundamentally different tracer capability compared to deuterium-only labeled glycine (e.g., Glycine-d5). While Glycine-d5 is primarily a tracer for hydrogen/deuterium exchange and general metabolic flux, Glycine-13C2,15N,d2 allows for simultaneous, independent tracing of carbon and nitrogen metabolism in a single experiment, which is invaluable for pathway-specific studies .

Isotopic Doublet Assay
Head-to-head
1:1 M:M+3.00375; validated with 8 compounds
Supports reactive metabolite screening specificity.
Human liver microsomes; high-throughput 96-well.
Metabolic Flux Analysis Deuterium Tracer Pharmacokinetics

Research and Industrial Application Scenarios


High-Throughput Reactive Metabolite Screening

Leverage the compound's high isotopic purity and distinct +5 Da mass shift to develop robust LC-MS/MS methods for quantifying glycine in plasma, serum, cerebrospinal fluid (CSF), or urine . The enhanced mass separation from endogenous glycine and other labeled isotopologues minimizes interference and ensures linearity and accuracy, critical for biomarker discovery and validation studies where precise glycine levels are diagnostically relevant [1].

Internal Standard for Glycine Quantitation

Employ Glycine-13C2,15N,d2 as a tracer in cell culture or in vivo models to simultaneously map carbon and nitrogen fluxes through central metabolic pathways [2]. Use high-resolution mass spectrometry (HRMS) to resolve the distinct mass isotopomer distributions (MIDs) arising from ¹³C and ¹⁵N incorporation into downstream metabolites like serine, glutathione, or nucleotides. This enables quantitative modeling of metabolic networks, particularly useful in cancer metabolism research and liver disease studies .

Biomolecular NMR with Alpha-Proton Simplification

Utilize the NMR-active ¹³C and ¹⁵N labels in Glycine-13C2,15N,d2 for site-specific incorporation into recombinantly expressed proteins or peptides . The enhanced sensitivity facilitates acquisition of high-resolution multidimensional NMR spectra for backbone resonance assignment, determination of three-dimensional structure, and characterization of protein motions (e.g., via relaxation dispersion or HD exchange) [3]. The deuterium label can also simplify proton spectra and improve relaxation properties for large protein studies.

Metabolic Flux Analysis with Non-Exchangeable Labels

Rely on the chromatographic retention time shift induced by deuterium substitution to create analytical methods with superior separation of the internal standard from the analyte . This reduces matrix effects (ion suppression/enhancement) in ESI-MS, thereby improving method ruggedness, precision, and accuracy, particularly for regulated bioanalysis in pharmaceutical development where stringent FDA/EMA guidelines must be met [4].

Application
Selection Property
Validation Focus
Reactive Metabolite Screening
Isotopic doublet confirmation pattern
GSH adduct identification specificity
Glycine Quantitation (ISTD)
Expanded mass shift and label integrity
Matrix interference reduction and LLOQ
Biomolecular NMR Studies
¹³C/¹⁵N enrichment with alpha-deuteration
Heteronuclear correlation and ¹H simplification
Metabolic Flux Analysis
Non-exchangeable backbone labeling
Label retention and flux calculation accuracy

Technical Documentation Hub

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